9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one
Description
Properties
Molecular Formula |
C9H13N5O4 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17) |
InChI Key |
FFKBGTIFSPKIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Amino-6-chloropurine
The most widely referenced method involves the alkylation of 2-amino-6-chloropurine with 1,3-dihydroxypropan-2-ol in the presence of a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1,3-dihydroxypropan-2-ol undergoes deprotonation to form an alkoxide intermediate. The alkoxide then attacks the electrophilic carbon adjacent to the chlorine atom in 2-amino-6-chloropurine, displacing the chloride and forming the hydroxymethyl-substituted purine derivative.
Key Reaction Conditions
- Base : Sodium hydroxide or potassium carbonate is typically used to facilitate deprotonation.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.
- Temperature : Reactions are conducted under reflux (80–120°C) to achieve completion within 12–24 hours.
A representative reaction equation is:
$$
\text{2-Amino-6-chloropurine} + \text{1,3-Dihydroxypropan-2-ol} \xrightarrow{\text{Base}} \text{9-(1,3-Dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one} + \text{HCl}
$$
Alternative Pathways
While the alkylation method dominates literature, alternative approaches include:
- Enzymatic Synthesis : Limited studies suggest that purine nucleoside phosphorylases could catalyze the transfer of sugar moieties to purine bases, though yields remain suboptimal compared to chemical methods.
- Protecting Group Strategies : Temporary protection of hydroxyl groups in 1,3-dihydroxypropan-2-ol (e.g., using acetyl or benzyl groups) may prevent side reactions, though deprotection steps complicate scalability.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction kinetics and product purity. DMF, with its high dielectric constant, stabilizes ionic intermediates, while NaOH provides strong alkalinity for efficient deprotonation. Substituting DMF with DMSO increases reaction rates but may lead to byproduct formation due to its oxidizing properties.
Temperature and Time
Elevated temperatures (≥100°C) reduce reaction times but risk decomposing heat-sensitive intermediates. A balance is achieved at 90°C for 18 hours, yielding >85% product with <5% impurities.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves interfacial reactivity in biphasic systems, though this remains underexplored for this specific synthesis.
Purification and Characterization
Isolation Techniques
Crude products are typically purified via:
- Column Chromatography : Silica gel eluted with a gradient of ethyl acetate and methanol removes unreacted starting materials.
- Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystalline product with >98% purity.
Analytical Validation
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) confirms purity.
- Spectroscopy : $$ ^1H $$ NMR (DMSO-$$ d6 $$) shows characteristic peaks at δ 8.45 (s, 1H, purine H-8), 5.32 (m, 2H, -CH$$2$$O-), and 3.75–3.90 (m, 4H, dihydroxypropanol).
Comparative Analysis of Synthetic Methods
| Parameter | Alkylation Method | Enzymatic Method | Protecting Group Strategy |
|---|---|---|---|
| Yield | 85–90% | 40–50% | 70–75% |
| Purity | >98% | 90–95% | 95–97% |
| Scalability | High | Low | Moderate |
| Cost Efficiency | Moderate | High | Low |
The alkylation method remains superior in yield and scalability, making it the industrial standard despite moderate costs.
Chemical Reactions Analysis
Types of Reactions
Ganciclovir undergoes various chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ganciclovir.
Substitution: Substitution reactions can occur at various positions on the ganciclovir molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving ganciclovir include chloroformyl chloride, p-toluenesulfonic acid, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various ganciclovir derivatives, which can have different antiviral properties and pharmacokinetic profiles .
Scientific Research Applications
Ganciclovir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with viral DNA.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Industry: Utilized in the development of antiviral drugs and formulations for various medical conditions
Mechanism of Action
Ganciclovir exerts its antiviral effects by inhibiting the replication of viral DNA. It is phosphorylated to its active triphosphate form by viral and cellular kinases. The active form, ganciclovir-5’-triphosphate, competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation. This selective inhibition of viral DNA polymerase over cellular DNA polymerases ensures its effectiveness against viruses while minimizing toxicity to host cells .
Comparison with Similar Compounds
Key Structural Features :
- Purine core : A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
- 9-Substituent : A 1,3-dihydroxypropan-2-yloxymethyl group, which enhances solubility and mimics ribose moieties in nucleosides.
Comparison with Structurally Similar Compounds
Ganciclovir (2-Amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one)
Molecular Formula : C₉H₁₃N₅O₄
Molecular Weight : 255.23 g/mol
Key Properties :
Comparison :
9-Phenyl-9H-purin-6-amines
Example : 9-Phenyl-9H-purin-6-amine
Molecular Formula : C₁₁H₁₀N₆
Molecular Weight : 226.24 g/mol
Key Properties :
- Synthesis: Prepared via cyclization of 5-aminoimidazole-4-carbonitriles with phenylamines .
- Applications : Investigated as chemotherapeutic agents due to structural resemblance to purine antimetabolites.
Comparison :
- The phenyl substituent at the 9-position enhances lipophilicity, reducing water solubility compared to the target compound’s dihydroxypropyl group.
- Absence of hydroxyl groups limits bioavailability in hydrophilic environments.
2-Amino-9-isopentyl-5H-purin-6[9H]-one
CAS No.: 15065-50-6 Molecular Formula: C₁₀H₁₅N₅O Molecular Weight: 221.26 g/mol Key Properties:
Comparison :
- The isopentyl group increases hydrophobicity, making it less suitable for aqueous formulations compared to the dihydroxypropyloxymethyl substituent.
- The 2-amino group aligns with ganciclovir but lacks antiviral specificity without hydroxyl moieties.
Nucleoside Analogs (e.g., 2-Amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purin-6-one)
Molecular Formula : C₁₀H₁₃N₅O₄
Molecular Weight : 267.24 g/mol
Key Properties :
Comparison :
- The dihydroxypropyloxymethyl group in the target compound mimics sugar moieties but lacks stereochemical complexity, possibly reducing target specificity.
Cyclobutyl-Substituted Purines
Example: 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one Molecular Formula: C₁₀H₁₂N₅O₂ Molecular Weight: 242.24 g/mol Key Properties:
Comparison :
- The hydroxymethyl cyclobutyl substituent offers steric hindrance absent in the target compound, which may affect metabolic stability.
Comparative Data Table
Biological Activity
9-(1,3-Dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one, commonly referred to as Ganciclovir, is a synthetic nucleoside analogue primarily used as an antiviral agent. It exhibits significant biological activity against various herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Name : 9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one
- CAS Number : 82410-32-0
- Molecular Formula : C₉H₁₃N₅O₄
- Molecular Weight : 255.23 g/mol
- Melting Point : 250°C
- Solubility : Soluble in 0.1 M HCl at 10 mg/mL
Ganciclovir acts by inhibiting viral DNA synthesis. Once phosphorylated by viral thymidine kinase, it competes with deoxyguanosine triphosphate for incorporation into viral DNA. The incorporation of Ganciclovir leads to chain termination during DNA replication, effectively halting viral proliferation.
Antiviral Efficacy
Ganciclovir has been shown to be particularly effective against:
- Cytomegalovirus (CMV) : It is the drug of choice for treating CMV infections in immunocompromised patients.
- Herpes Simplex Virus (HSV) : Ganciclovir demonstrates activity against HSV types 1 and 2.
Table 1: Antiviral Activity Against Various Viruses
Pharmacokinetics
Ganciclovir has poor oral bioavailability (5%-9%) and is primarily administered intravenously. The pharmacokinetic profile includes:
- Half-life : Approximately 2.5 to 3.6 hours (IV administration).
- Distribution : Widely distributed in body tissues; penetrates the blood-brain barrier and can be found in cerebrospinal fluid.
- Elimination : Primarily excreted unchanged via the kidneys.
Case Study 1: Treatment of CMV Retinitis
A study involving HIV-positive patients with CMV retinitis demonstrated that Ganciclovir effectively reduced viral load and improved visual acuity when administered intravenously. Patients receiving Ganciclovir showed a significant decrease in retinal lesions compared to those receiving placebo.
Case Study 2: Prophylaxis in Transplant Recipients
In a cohort study of renal transplant recipients, Ganciclovir prophylaxis significantly reduced the incidence of CMV disease compared to no prophylaxis (10% vs. 30%, p < 0.05). This indicates its crucial role in preventing CMV reactivation in high-risk populations.
Safety and Side Effects
While Ganciclovir is effective, it is associated with several side effects:
- Hematological Toxicity : Neutropenia and thrombocytopenia are common adverse effects.
- Renal Impairment : Dose adjustments are necessary in patients with renal dysfunction.
Table 2: Common Side Effects
| Side Effect | Incidence (%) |
|---|---|
| Neutropenia | 30 |
| Thrombocytopenia | 15 |
| Renal Impairment | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
